molecular formula C19H27NO3 B155777 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- CAS No. 136410-25-8

2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)-

Cat. No. B155777
M. Wt: 317.4 g/mol
InChI Key: RIBAFJIFKVCLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)-, also known as PBO, is a chemical compound that belongs to the family of pyrrolidinones. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is not fully understood. However, it is believed that 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- acts as a Lewis acid catalyst, which facilitates the reaction between the reactants. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- has also been found to be an effective catalyst for the formation of C-C bonds in organic compounds.

Biochemical And Physiological Effects

2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- has also been found to be biodegradable, which makes it an environmentally friendly reagent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is its ability to induce chirality in the reaction, which makes it an important reagent for the synthesis of chiral compounds. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is also easy to handle and store, which makes it a convenient reagent for lab experiments. However, one of the limitations of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is its high cost, which makes it less accessible for small-scale experiments.

Future Directions

There are several future directions for the use of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- in scientific research. One of the potential applications of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is in the synthesis of chiral drugs, which are used in the treatment of various diseases. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- can also be used as a catalyst for the synthesis of biodegradable polymers, which have potential applications in the field of biomedicine. Another potential application of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is in the synthesis of new materials for use in electronic devices.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is a versatile reagent that has potential applications in various fields of scientific research. Its unique properties make it an important reagent for the synthesis of chiral compounds and organic compounds. Further research is needed to fully understand the mechanism of action of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- and its potential applications in scientific research.

Scientific Research Applications

2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is widely used in scientific research as a reagent for the synthesis of various compounds. It is also used as a catalyst in the synthesis of organic compounds such as lactones, esters, and amides. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- has been found to be an effective reagent for the synthesis of chiral compounds due to its ability to induce chirality in the reaction.

properties

CAS RN

136410-25-8

Product Name

2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)-

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

1-benzoyl-5-octoxypyrrolidin-2-one

InChI

InChI=1S/C19H27NO3/c1-2-3-4-5-6-10-15-23-18-14-13-17(21)20(18)19(22)16-11-8-7-9-12-16/h7-9,11-12,18H,2-6,10,13-15H2,1H3

InChI Key

RIBAFJIFKVCLEB-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2

synonyms

2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.5 cm3 of a 15% solution of butyllithium in hexane is added at -60° C. to 5.3 g of 5-n-octyloxy pyrrolidin-2-one in solution in 200 cm3 of tetrahydrofuran. After agitation for 20 minutes at -60° C., then, while maintaining these conditions, a solution of 3.5 g of benzoyl chloride in 50 cm3 of tetrahydrofuran is added. Agitation is continued while allowing to return to ambient temperature. After concentration and chromatography on silica (eluent: toluene-ethyl acetate 8-2), 4.2 g of the product sought is obtained.
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